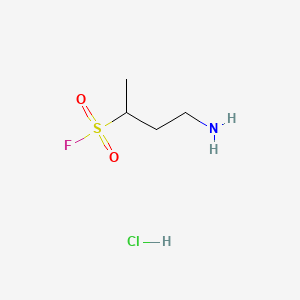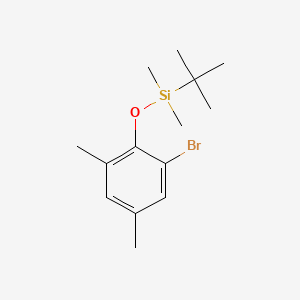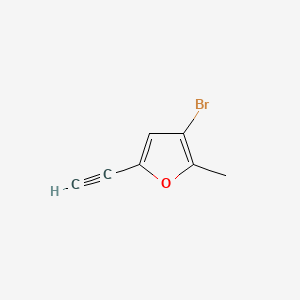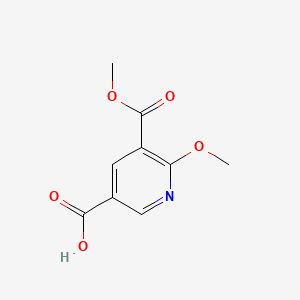amine hydrochloride](/img/structure/B13469309.png)
[(3,4-Dibromophenyl)methyl](methyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dibromophenyl)methylamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications, environmental impact, and industrial uses. This compound is characterized by the presence of two bromine atoms attached to a phenyl ring, a methyl group, and an amine group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dibromophenyl)methylamine hydrochloride typically involves the bromination of a phenyl ring followed by the introduction of a methylamine group. One common method includes the reaction of 3,4-dibromobenzyl chloride with methylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of (3,4-Dibromophenyl)methylamine hydrochloride may involve large-scale bromination processes followed by amination reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
(3,4-Dibromophenyl)methylamine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles such as hydroxyl or amino groups.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted phenylamines, quinones, and debrominated phenylamines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(3,4-Dibromophenyl)methylamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (3,4-Dibromophenyl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of neurotransmitter receptors, thereby influencing cellular processes and physiological responses.
類似化合物との比較
(3,4-Dibromophenyl)methylamine hydrochloride can be compared with other similar compounds such as:
(2,5-Dibromophenyl)methylamine hydrochloride: This compound has bromine atoms at different positions on the phenyl ring, leading to variations in its chemical reactivity and biological activity.
(3,4-Dichlorophenyl)methylamine hydrochloride: The presence of chlorine atoms instead of bromine atoms can result in different chemical and biological properties.
(3,4-Dimethylphenyl)methylamine hydrochloride: The substitution of bromine atoms with methyl groups can significantly alter the compound’s reactivity and applications.
The uniqueness of (3,4-Dibromophenyl)methylamine hydrochloride lies in its specific substitution pattern and the presence of bromine atoms, which confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C8H10Br2ClN |
|---|---|
分子量 |
315.43 g/mol |
IUPAC名 |
1-(3,4-dibromophenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H9Br2N.ClH/c1-11-5-6-2-3-7(9)8(10)4-6;/h2-4,11H,5H2,1H3;1H |
InChIキー |
BTOGRKKZPVJFLX-UHFFFAOYSA-N |
正規SMILES |
CNCC1=CC(=C(C=C1)Br)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl[3-(1-methylpiperazin-2-yl)propyl]amine](/img/structure/B13469230.png)
![1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperidinecarboxylate](/img/structure/B13469234.png)
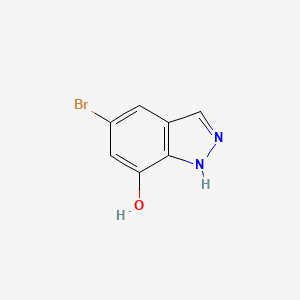
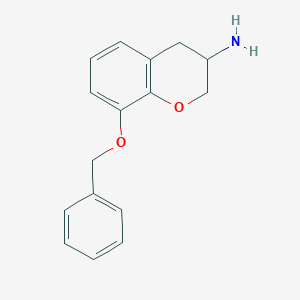
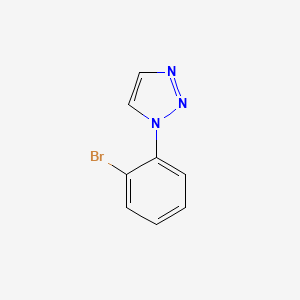
![3-(2-Methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13469249.png)
![1-{2-Methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride](/img/structure/B13469254.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoropyridin-4-yl)propanoic acid](/img/structure/B13469256.png)

